Fluridil

Description

Properties

IUPAC Name |

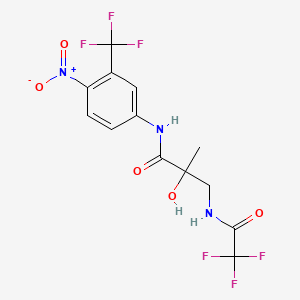

2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F6N3O5/c1-11(25,5-20-10(24)13(17,18)19)9(23)21-6-2-3-8(22(26)27)7(4-6)12(14,15)16/h2-4,25H,5H2,1H3,(H,20,24)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNCRLKXSLARFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(F)(F)F)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F6N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870298 | |

| Record name | Topilutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260980-89-0 | |

| Record name | Fluridil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=260980-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Topilutamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260980890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topilutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)fenyl]-3-(2,2,2-trifluoroacetylamino) propanamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOPILUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8EU2FXY13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluridil's Mechanism of Action in Androgenetic Alopecia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androgenetic alopecia (AGA) is a prevalent form of hair loss characterized by the progressive miniaturization of hair follicles, mediated by the binding of dihydrotestosterone (DHT) to the androgen receptor (AR) in dermal papilla cells. Fluridil (also known as Topilutamide or Eucapil) is a topical non-steroidal antiandrogen designed to counteract this process. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its therapeutic effects in AGA. It details this compound's primary action as a competitive antagonist of the androgen receptor, alongside evidence suggesting a secondary mechanism involving the suppression of androgen receptor expression. This guide synthesizes available quantitative data on its efficacy and binding affinity, presents detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Androgen Receptor Antagonism

The principal mechanism of action of this compound in the treatment of androgenetic alopecia is its function as a competitive antagonist of the androgen receptor (AR).[1][2] In individuals with AGA, the potent androgen dihydrotestosterone (DHT), converted from testosterone by the enzyme 5-alpha-reductase, binds to androgen receptors within the dermal papilla cells of scalp hair follicles.[2] This binding event initiates a cascade of downstream signaling that ultimately leads to the shortening of the anagen (growth) phase of the hair cycle and the progressive miniaturization of the hair follicle.[2]

This compound, when applied topically, penetrates the scalp to the hair follicles and directly competes with DHT for the ligand-binding domain of the androgen receptor.[1] By occupying this binding site, this compound prevents the conformational changes in the AR that are necessary for its activation and subsequent translocation to the nucleus. Consequently, the transcription of androgen-responsive genes that contribute to hair follicle miniaturization is inhibited.[3] This localized anti-androgenic effect helps to prolong the anagen phase and prevent further hair thinning.[1][2] A significant advantage of this compound is its rapid degradation in aqueous environments, which is believed to minimize systemic absorption and the risk of systemic anti-androgenic side effects.[1][4]

Secondary Mechanism: Androgen Receptor Suppression

In addition to competitive antagonism, preclinical evidence suggests that this compound may also exert its effects by downregulating the expression of the androgen receptor itself.[4][5] This dual mechanism of action distinguishes it from some other anti-androgens. Studies utilizing the human prostate cancer cell line LNCaP, which is rich in androgen receptors, have demonstrated that this compound can significantly reduce the protein expression of the androgen receptor.[4] This reduction in the total number of available androgen receptors in the dermal papilla cells would further diminish the capacity of DHT to exert its miniaturizing effects on the hair follicle.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and biochemical properties of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Result | Reference |

| Androgen Receptor Protein Expression | LNCaP | 3 µM | ~40% reduction | [4] |

| Androgen Receptor Protein Expression | LNCaP | 10 µM | Up to 95% reduction | [4][6] |

Table 2: Androgen Receptor Binding Affinity

| Compound | IC50 Range | Note | Reference |

| This compound | 10 nM - 85 nM | The IC50 is the concentration of an inhibitor where the response is reduced by half. A lower IC50 value generally indicates a higher binding affinity. Data is from a non-peer-reviewed source and should be considered with caution. | [7] |

Table 3: Clinical Efficacy of 2% Topical this compound in Male Androgenetic Alopecia

| Study Duration | Parameter | Baseline | After 3 Months | After 9 Months | Reference |

| 9 Months | Average % of Anagen (Growing) Hairs | 76% | 85% | 87% | [8][9] |

| 9 Months | Average % of Telogen (Resting) Hairs | ~24% | ~15% | ~13% | [5][9] |

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling in Dermal Papilla Cells in AGA

The following diagram illustrates the signaling pathway initiated by DHT in dermal papilla cells, leading to hair follicle miniaturization.

Caption: Androgen receptor signaling pathway in androgenetic alopecia.

This compound's Mechanism of Action on the Androgen Receptor Signaling Pathway

This diagram illustrates how this compound interferes with the androgen receptor signaling pathway through competitive inhibition and potential receptor suppression.

Caption: this compound's inhibitory action on the androgen receptor pathway.

Experimental Workflow for Assessing this compound's Efficacy

The following diagram outlines a typical experimental workflow to evaluate the efficacy of a topical anti-androgen like this compound.

Caption: A typical experimental workflow for evaluating this compound.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound like this compound to the androgen receptor.

-

Objective: To determine the IC50 value of this compound for the androgen receptor.

-

Materials:

-

Recombinant human androgen receptor ligand-binding domain (AR-LBD).

-

Radiolabeled androgen, e.g., [³H]-Mibolerone or [³H]-DHT.

-

Test compound (this compound) at various concentrations.

-

Non-labeled DHT (for determining non-specific binding).

-

Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

-

Scintillation cocktail and scintillation counter.

-

96-well filter plates.

-

-

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 96-well plate, add a constant concentration of recombinant AR-LBD to each well.

-

Add the various concentrations of this compound to the respective wells.

-

For total binding, add only the assay buffer.

-

For non-specific binding, add a high concentration of non-labeled DHT.

-

Add a constant concentration of radiolabeled androgen to all wells.

-

Incubate the plate for 18-24 hours at 4°C to reach equilibrium.

-

Transfer the contents of each well to a filter plate and wash with cold assay buffer to separate bound from free radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of specific binding at each this compound concentration and plot the data to determine the IC50 value.

-

Western Blot for Androgen Receptor Expression

This protocol describes the measurement of AR protein levels in a cell line like LNCaP following treatment with this compound.

-

Objective: To quantify the effect of this compound on AR protein expression.

-

Materials:

-

LNCaP cells.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against human AR.

-

Primary antibody against a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

-

-

Procedure:

-

Culture LNCaP cells to ~70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 3, 10 µM) for a specified time (e.g., 48 hours).

-

Wash the cells with PBS and lyse them using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities and normalize the AR signal to the loading control to determine the relative change in AR expression.

-

Phototrichogram for Clinical Efficacy Assessment

This is a standardized method for evaluating changes in hair growth parameters in clinical trials.[10]

-

Objective: To quantify the effect of topical this compound on the anagen/telogen ratio in subjects with AGA.

-

Procedure:

-

Select a target area of the scalp (typically 1 cm²) in a region of active hair loss. A small tattoo can be used to mark the area for follow-up.

-

Trim the hair in the target area to a length of approximately 1-2 mm.

-

Take a baseline macrophotograph of the area.

-

Two days later, take a second macrophotograph of the same area. The hairs that have grown are in the anagen phase, while those that have not are in the telogen phase.

-

The subject then applies the topical treatment (e.g., 2% this compound solution) daily as instructed.

-

Repeat steps 2-4 at specified follow-up time points (e.g., 3 months, 6 months, 9 months).

-

Analyze the images to count the number of anagen and telogen hairs at each time point and calculate the anagen/telogen ratio.

-

Conclusion

This compound's mechanism of action in androgenetic alopecia is primarily centered on its role as a competitive antagonist of the androgen receptor in dermal papilla cells. By blocking the binding of DHT, it mitigates the downstream signaling that leads to hair follicle miniaturization. Furthermore, preclinical data strongly suggest a secondary mechanism involving the suppression of androgen receptor expression, which would potentiate its anti-androgenic effect at the follicular level. The clinical efficacy of this compound in increasing the proportion of anagen hairs, coupled with its favorable safety profile attributed to its topical application and rapid degradation, makes it a noteworthy agent in the management of androgenetic alopecia. Further research to elucidate the precise molecular details of its AR-suppressing activity and to obtain more robust quantitative data on its binding affinity from peer-reviewed sources will enhance our understanding of this compound and its therapeutic potential.

References

- 1. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. This compound: A Topical That Regrows Hair, Without Side Effects? (Scientific Deep-Dive) - Perfect Hair Health [perfecthairhealth.com]

- 5. Small-Molecule-Mediated Degradation of the Androgen Receptor through Hydrophobic Tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eucapil-shop.de [eucapil-shop.de]

- 7. This compound (Eucapil) | HairLossTalk Forums [hairlosstalk.com]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of Androgen Receptor through Small Molecules for Pros...: Ingenta Connect [ingentaconnect.com]

- 10. mdpi.com [mdpi.com]

Chemical structure and properties of Fluridil (Topilutamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluridil, also known as Topilutamide, is a topical nonsteroidal antiandrogen (NSAA) investigated for the treatment of androgenetic alopecia (AGA). Its mechanism of action involves competitive antagonism of the androgen receptor (AR) and subsequent downregulation of AR expression. A key characteristic of this compound is its rapid hydrolytic degradation in aqueous environments, such as human serum, into inactive metabolites. This property is designed to limit systemic exposure and minimize potential side effects, making it a candidate for topical application. Clinical studies have demonstrated its efficacy in increasing the percentage of anagen hairs with a favorable safety profile. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical data of this compound. It also includes detailed experimental methodologies for key assays and visual representations of relevant pathways and workflows to support further research and development.

Chemical Structure and Properties

This compound is a synthetic, nonsteroidal molecule belonging to the class of perfluoroacylamido-arylpropanamides.[1]

IUPAC Name: 2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanamide[1]

Synonyms: Topilutamide, Eucapil, BP-766[1]

Chemical Formula: C₁₃H₁₁F₆N₃O₅[1]

Molecular Weight: 403.237 g·mol⁻¹[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 260980-89-0 | [1] |

| Melting Point | 144-145 °C | [2] |

| Boiling Point | 284-289 °C | [2] |

| Solubility | Soluble in isopropanol and DMSO. Unstable in aqueous solutions. | [3][4] |

| Stability | Stable in anhydrous isopropanol. A 2% solution in anhydrous isopropanol showed only traces of decomposition after an accelerated stability study equivalent to 5 years at 20°C. Rapidly degrades in aqueous environments and human serum. | [3] |

Mechanism of Action

This compound exerts its antiandrogenic effects through a dual mechanism targeting the androgen receptor (AR), a key mediator in the pathogenesis of androgenetic alopecia.

-

Androgen Receptor Antagonism: this compound acts as a competitive antagonist at the ligand-binding domain of the AR.[1] This prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the downstream signaling cascade that leads to the miniaturization of hair follicles.[5] The binding affinity of this compound for the AR is reported to be approximately 9-15 times higher than that of first-generation NSAAs like bicalutamide and hydroxyflutamide.[6] However, a precise Kᵢ or IC₅₀ value for this compound is not publicly available.

-

Androgen Receptor Suppression: Beyond simple antagonism, this compound has been shown to significantly reduce the protein expression of the androgen receptor.[3] This degradation of the AR further diminishes the capacity of the cell to respond to androgens.

The following diagram illustrates the proposed signaling pathway of androgens in hair follicle dermal papilla cells and the points of intervention by this compound.

Caption: this compound inhibits androgen action by blocking DHT binding to the AR and promoting AR degradation.

Pharmacokinetics and Metabolism

This compound is designed for topical application with minimal systemic absorption. Its key pharmacokinetic feature is its instability in aqueous environments, which is a deliberate design element to ensure rapid degradation upon potential entry into the bloodstream.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: When applied topically in an isopropanol vehicle, this compound is intended for local action in the scalp. Clinical studies have shown that neither this compound nor its primary metabolite, BP-34, are detectable in the serum of subjects after topical application, suggesting minimal systemic absorption.[7][8]

-

Metabolism: In the presence of water, this compound undergoes rapid hydrolytic decomposition. The primary metabolites are BP-34 ((3-amino-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl)phenyl) propanamide) and trifluoroacetic acid.[1] BP-34 has been shown to be devoid of antiandrogenic activity.[6]

-

Half-life: In human serum at 37°C, this compound has a half-life of approximately 6 hours and is undetectable after 48 hours.[1]

The degradation pathway of this compound is illustrated below.

Caption: this compound rapidly degrades into inactive metabolites in the presence of water.

Efficacy and Clinical Data

The efficacy of topical this compound has been evaluated in clinical trials for the treatment of androgenetic alopecia in both men and women.

Clinical Studies in Men

A double-blind, placebo-controlled study in 43 men with AGA (Norwood grade II-Va) evaluated a 2% topical this compound solution applied daily.[7][8]

| Parameter | Baseline | 3 Months | 9 Months | Reference |

| Anagen Hair (%) - this compound Group | 76% | 85% | 87% | [7][8] |

| Anagen Hair (%) - Placebo Group | ~76% | No significant change | N/A | [7][8] |

-

Key Findings:

-

A statistically significant increase in the percentage of anagen (growing) hairs was observed in the this compound group at 3 and 9 months compared to baseline.[7][8]

-

The placebo group showed no significant change in the anagen/telogen ratio.[7][8]

-

The therapeutic effect appeared to plateau after the initial 3 months.[7][8]

-

Clinical Studies in Women

A study involving women with AGA who applied a topical this compound solution for 9 months showed some improvement in hair diameter at the 6- and 9-month marks, although there was no significant increase in the number of growing hairs.

Safety and Tolerability

Topical this compound has been shown to be well-tolerated in clinical trials.

-

Systemic Side Effects: No systemic side effects, including changes in sexual function or libido, were reported.[7][8]

-

Hormonal Profile: Serum testosterone levels were not significantly affected by topical this compound treatment.[7][8]

-

Local Tolerability: this compound was found to be non-irritating and non-sensitizing.[7][8] Some participants in a study on women experienced itching and reddening, which was attributed to the isopropanol vehicle rather than this compound itself.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, it is known that this compound is synthesized from the precursor (3-amino-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl)phenyl) propanamide (BP-34).[1] The synthesis involves the acylation of the primary amine of BP-34 with a trifluoroacetyl group.

The general synthetic workflow is as follows:

Caption: General overview of the synthetic pathway to this compound.

Androgen Receptor Suppression Assay (Western Blot)

This protocol describes the general methodology for assessing the effect of this compound on AR protein expression in LNCaP cells.

-

Cell Culture:

-

LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Treatment:

-

Cells are seeded in appropriate culture plates and allowed to adhere.

-

The medium is then replaced with a medium containing various concentrations of this compound (e.g., 3 µM and 10 µM) or vehicle control (e.g., DMSO).

-

Cells are incubated for a specified period (e.g., 48 hours).

-

-

Protein Extraction:

-

Cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

-

Protein Quantification:

-

The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the androgen receptor.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.

-

-

Densitometry Analysis:

-

The intensity of the AR protein bands is quantified using densitometry software and normalized to the loading control.

-

Phototrichogram for Hair Growth Analysis

This non-invasive technique is used to quantify changes in hair growth parameters.

-

Target Area Selection and Preparation:

-

A small, defined area of the scalp (e.g., 1 cm²) in the region of hair thinning is selected.

-

The hair in this target area is trimmed to a short, uniform length (e.g., 1-2 mm).

-

-

Baseline Imaging (Day 0):

-

The target area is photographed using a specialized camera system with standardized magnification and lighting. This image provides the total hair count.

-

-

Follow-up Imaging (e.g., Day 2 or Day 3):

-

The same target area is photographed again after a defined interval.

-

-

Image Analysis:

-

The two images are compared to differentiate between anagen (growing) and telogen (resting) hairs. Anagen hairs will have elongated, while telogen hairs will remain the same length.

-

The following parameters are calculated:

-

Hair Density: Total number of hairs per cm².

-

Anagen/Telogen Ratio: The ratio of growing to resting hairs.

-

Percentage of Anagen Hairs: (Number of anagen hairs / Total number of hairs) x 100.

-

Hair Shaft Diameter: The thickness of individual hair shafts can also be measured using calibrated software.

-

-

Quantification of this compound and Metabolites in Serum (General LC-MS/MS Approach)

While a specific validated method for this compound is not publicly available, a general approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be appropriate for its quantification in serum.

-

Sample Preparation:

-

Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the serum sample to precipitate proteins.

-

Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Further cleanup steps may be employed to remove interfering substances. Given the nature of this compound, a non-aqueous extraction solvent would be necessary.

-

-

LC Separation:

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A suitable reversed-phase column would be used to separate this compound and its metabolites from other serum components.

-

The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, run in a gradient elution mode.

-

-

MS/MS Detection:

-

The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions specific to this compound and its metabolites.

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations of this compound and its metabolites.

-

The concentration of the analytes in the serum samples is determined by comparing their peak areas to the calibration curve. An internal standard would be used to correct for variations in extraction efficiency and instrument response.

-

Conclusion

This compound (Topilutamide) is a rationally designed topical antiandrogen with a unique pharmacokinetic profile that favors local activity in the scalp with minimal systemic exposure. Its dual mechanism of AR antagonism and degradation provides a targeted approach to inhibiting the androgen-mediated pathways in androgenetic alopecia. Clinical data supports its efficacy in promoting hair growth in men, with a favorable safety profile. The experimental methodologies outlined in this guide provide a framework for further investigation into the properties and clinical potential of this compound and other topical antiandrogens. Further research to determine its precise binding affinity and to develop and publish a validated analytical method for its quantification in biological matrices would be beneficial for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eucapil-shop.de [eucapil-shop.de]

- 4. 3-Amino-2-hydroxy-2-methyl- n-[4-nitro-3-(trifluoromethyl)phenyl]propanamide|279228-81-8--AN PharmaTech Co Ltd [anpharma.net]

- 5. Affinity labeling of the androgen receptor with nonsteroidal chemoaffinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review of HPLC and LC-MS/MS assays for the determination of various nonsteroidal anti-androgens used in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays [mdpi.com]

Fluridil: A Comprehensive Technical Guide to Synthesis and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluridil (also known as Topilutamide) is a topical nonsteroidal antiandrogen developed for the treatment of androgenetic alopecia. Its mechanism of action is centered on the competitive antagonism of the androgen receptor (AR) in hair follicles, thereby inhibiting the effects of dihydrotestosterone (DHT), a key driver of hair loss. A significant feature of this compound is its rapid hydrolysis into inactive metabolites upon potential systemic absorption, minimizing the risk of systemic side effects. This technical guide provides an in-depth overview of the synthesis of this compound, its mechanism of action, and a summary of its preclinical and clinical evaluation, presenting key data in a structured format and detailing experimental methodologies.

Synthesis of this compound

This compound, chemically known as 2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanamide, is synthesized from the precursor (3-amino-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl)phenyl) propanamide (BP-34). The synthesis involves the selective acylation of the primary amino group of BP-34 with trifluoroacetic anhydride.

Experimental Protocol: Synthesis of this compound

Materials:

-

(3-amino-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl)phenyl) propanamide (BP-34)

-

Ethyl acetate

-

Triethylamine

-

Trifluoroacetic anhydride

-

1 N HCl

Procedure:

-

A solution of BP-34 (1.63 mol) is prepared in ethyl acetate (2.0 L).

-

Triethylamine (2.12 mol) is added to the solution, and the mixture is stirred at 5°C.

-

Trifluoroacetic anhydride (2.12 mol) is then added to the reaction mixture.

-

The mixture is stirred at room temperature for 30 minutes.

-

The resulting mixture is filtered.

-

The filtrate is washed consecutively with 1 N HCl (1.0 L).

Mechanism of Action

This compound exerts its therapeutic effect through a dual mechanism of action at the hair follicle level.

-

Androgen Receptor Antagonism: this compound is a competitive antagonist of the androgen receptor. It binds to the androgen receptor in the dermal papilla cells of the hair follicle, preventing the binding of dihydrotestosterone (DHT). This blockage inhibits the downstream signaling cascade that leads to follicular miniaturization and hair loss.[1]

-

Suppression of Androgen Receptor Expression: In vitro studies have demonstrated that this compound can also reduce the protein expression of the androgen receptor itself, further diminishing the androgenic signaling within the hair follicle.

Signaling Pathway of Androgenetic Alopecia and the Role of this compound

Caption: this compound's mechanism of action in androgenetic alopecia.

Preclinical Evaluation

A series of preclinical studies were conducted to assess the safety and efficacy of this compound prior to clinical trials.

In Vitro Androgen Receptor Suppression

The ability of this compound to suppress androgen receptor expression was evaluated in human prostate cancer cell lines (LNCaP), which are known to express high levels of the androgen receptor.

Experimental Protocol: Androgen Receptor Suppression Assay

-

Cell Culture: LNCaP cells are cultured in an appropriate medium supplemented with fetal bovine serum.

-

Treatment: Cells are incubated with varying concentrations of this compound (e.g., 3µM and 10µM) for 48 hours.

-

Protein Extraction: Following incubation, total cellular protein is extracted from the LNCaP cells.

-

Western Blot Analysis: The expression levels of the androgen receptor protein are determined by Western blot analysis using a specific antibody against the androgen receptor. A housekeeping gene (e.g., GAPDH) is used as a loading control.

-

Densitometry: The protein bands are quantified using densitometry to determine the percentage reduction in androgen receptor expression compared to untreated control cells.

Data Summary: In Vitro Androgen Receptor Suppression

| Compound | Concentration | % Reduction in AR Expression |

| This compound | 3 µM | 40% |

| This compound | 10 µM | 95% |

Acute Oral Toxicity

Acute oral toxicity studies were performed in mice and rats to determine the median lethal dose (LD50) of this compound.

Experimental Protocol: Acute Oral Toxicity Study

-

Animal Models: NMRI mice and rats are used for the study.

-

Dosing: Animals are administered single oral doses of this compound at various concentrations (e.g., 1500, 2000, and 2500 mg/kg).

-

Observation: Animals are observed for signs of toxicity and mortality over a specified period.

-

LD50 Calculation: The LD50 is calculated based on the mortality data.

Data Summary: Acute Oral Toxicity of this compound

| Species | Sex | LD50 (mg/kg) |

| NMRI Mice | Male | 2871.7 |

| NMRI Mice | Female | 2232.0 |

Cutaneous Irritation and Sensitization

Experimental Protocol: Cutaneous Irritation Study

A study was conducted on 20 male participants to assess the skin irritation potential of this compound.[2] Patches containing 2%, 4%, or 6% this compound in isopropanol or a lotion base were applied daily for 21 days.[2]

Data Summary: Cutaneous Irritation

| This compound Concentration | Observation |

| 2% and 4% | No significant irritation |

| 6% | Slight macular erythema in some participants |

Experimental Protocol: Cutaneous Sensitization (Guinea Pig Maximization Test)

-

Animal Model: Hartley guinea pigs are used.

-

Induction Phase: The test involves an intradermal induction dose (e.g., 2% w/v) and a topical induction dose (e.g., 20% w/v) of this compound.

-

Challenge Phase: After a rest period, a challenge dose (e.g., 5% w/v) is applied.

-

Evaluation: Skin reactions (erythema and edema) are observed and scored at 24 and 48 hours after the challenge patch removal to determine the sensitization rate.

Results: this compound did not show a significant potential for skin sensitization in guinea pig models.

Mutagenicity (Ames Test)

The mutagenic potential of this compound was assessed using the Ames test, a bacterial reverse mutation assay.

Experimental Protocol: Ames Test

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver).

-

Exposure: The bacterial strains are exposed to various concentrations of this compound.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation and Colony Counting: Plates are incubated, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Results: this compound was found to be non-mutagenic in the Ames test.

Clinical Evaluation

Clinical trials have been conducted to evaluate the efficacy and safety of topical this compound for the treatment of androgenetic alopecia in both men and women.

Efficacy in Men

A double-blind, placebo-controlled study involving 43 men with androgenetic alopecia evaluated the efficacy of a 2% this compound solution applied topically once daily.[3] The primary efficacy endpoint was the change in the anagen (growing) to telogen (resting) hair ratio, as determined by phototrichogram.[3]

Experimental Protocol: Phototrichogram Analysis

-

Target Area Selection: A specific area of the scalp with hair loss is selected.

-

Hair Clipping: The hair in the target area is clipped short.

-

Baseline Imaging: A baseline photograph of the clipped area is taken.

-

Follow-up Imaging: After a set period (e.g., 48-72 hours), another photograph of the same area is taken.

-

Analysis: The images are analyzed to count the number of growing (anagen) hairs (which will have increased in length) and non-growing (telogen) hairs. The anagen/telogen ratio is then calculated.

Data Summary: Efficacy of 2% this compound in Men with Androgenetic Alopecia

| Time Point | This compound Group (Anagen %) | Placebo Group (Anagen %) |

| Baseline | 76% | 76% |

| 3 Months | 85% | No significant change |

| 9 Months | 87% | N/A |

After 3 months, the placebo group was switched to this compound treatment, and after 6 months of treatment, their anagen percentage increased to 85%.[3]

Efficacy in Women

An open-label study was conducted on 11 women with androgenetic alopecia to assess the efficacy of a 2% this compound solution (marketed as Eucapil) over 9 months.[1]

Data Summary: Efficacy of 2% this compound in Women with Androgenetic Alopecia

| Time Point | Observation |

| 6 and 9 Months | No significant change in anagen/telogen ratio |

| 6 and 9 Months | Significant increase in the diameter of hair shafts in the anagen phase |

| 9 Months | Cessation of the progression of hair loss |

Safety and Tolerability

Across clinical studies, topical this compound was well-tolerated.[1][3] No significant systemic side effects, including changes in sexual function or libido, were reported.[1][3] Blood tests and chemistry values remained within the normal range.[1][3] Importantly, neither this compound nor its primary metabolite, BP-34, were detectable in the serum of treated individuals, confirming its minimal systemic absorption and rapid degradation.[1][3]

Experimental Workflow: Clinical Trial for this compound in Androgenetic Alopecia

Caption: A typical workflow for a clinical trial of this compound.

Conclusion

This compound is a rationally designed topical antiandrogen that has demonstrated efficacy in the treatment of androgenetic alopecia in both men and women. Its mechanism of action, targeting the androgen receptor in the hair follicle, combined with its favorable safety profile characterized by minimal systemic absorption and rapid degradation, makes it a valuable therapeutic option. The preclinical and clinical data summarized in this guide provide a comprehensive overview for researchers and drug development professionals interested in the further study and potential applications of this compound.

References

The Pharmacological Profile of Fluridil: A Technical Guide for Topical Anti-Androgen Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluridil, also known as Topilutamide, is a non-steroidal anti-androgen (NSAA) developed as a topical treatment for androgen-dependent conditions, most notably androgenetic alopecia (AGA). Its design philosophy centers on localized activity at the scalp with minimal systemic absorption and rapid degradation into inactive metabolites, thereby offering a favorable safety profile compared to systemic anti-androgens. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to its evaluation.

Mechanism of Action

This compound exerts its anti-androgenic effects through a multi-faceted mechanism primarily targeting the androgen receptor (AR), a key mediator in the pathophysiology of androgenetic alopecia.

-

Androgen Receptor Antagonism: this compound acts as a competitive antagonist of the androgen receptor.[1][2][3] It binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[2][4] This blockade inhibits the subsequent conformational changes in the AR, its translocation to the nucleus, and the transcription of androgen-responsive genes that contribute to hair follicle miniaturization.[2][4]

-

Androgen Receptor Suppression: Preclinical studies have demonstrated that this compound can significantly reduce the protein expression of the androgen receptor.[4][5][6] In human prostate cancer LNCaP cells, a cell line rich in androgen receptors, this compound treatment led to a dose-dependent decrease in AR protein levels.[4] This suggests that in addition to blocking the receptor, this compound may also promote its degradation, further diminishing the cellular response to androgens.

Signaling Pathway

The androgen receptor signaling pathway is a critical cascade in androgen-dependent tissues. This compound intervenes at the initial step of this pathway.

Pharmacological Data

Binding Affinity

Quantitative data on the binding affinity of this compound to the androgen receptor is crucial for understanding its potency.

| Compound | Parameter | Value | Cell Line/System | Reference |

| This compound | IC50 | 10 - 85 nM | Not Specified | [7] |

| Flutamide (active metabolite) | IC50 | 50 nM | Rat Adenohypophysial Cells | [1] |

| Testosterone | IC50 | 0.5 nM | Rat Adenohypophysial Cells | [1] |

IC50 (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition of a biological process.

Preclinical Efficacy

In vitro studies have provided the foundational evidence for this compound's anti-androgenic activity.

| Experiment | Cell Line | Concentration | Result | Reference |

| Androgen Receptor Protein Expression | LNCaP | 3 µM | ~40% reduction | [4] |

| Androgen Receptor Protein Expression | LNCaP | 10 µM | Up to 95% reduction | [4][6] |

| Androgen Receptor Suppression (vs. controls) | LNCaP | 10 µM | 97% suppression (this compound) vs. 2-3% (Bicalutamide, Hydroxyflutamide) | [5][8] |

Pharmacokinetics and Safety

A key feature of this compound is its designed lack of systemic activity.

| Parameter | Matrix | Result | Reference |

| In Vitro Half-life | Human Serum (at 38°C) | ~6 hours | [5] |

| Systemic Absorption (Clinical Study) | Human Serum | Not detectable (this compound or its metabolite BP-34) | [8][9] |

| Oral LD50 (Mice, male) | - | 2871.7 mg/kg | [5] |

| Oral LD50 (Mice, female) | - | 2232.0 mg/kg | [5] |

| Oral LD50 (Rats) | - | >2500 mg/kg | [5] |

Clinical Data

Clinical trials in men with androgenetic alopecia have evaluated the efficacy and safety of topical this compound.

| Study Population | Treatment | Duration | Key Findings | Reference |

| 43 men with AGA (Norwood grade II-Va) | 2% this compound solution (2ml, once daily) | 9 months | Anagen/Telogen Ratio: Increase in anagen percentage from 76% to 85% at 3 months, and to 87% at 9 months. No significant change in the placebo group at 3 months. | [8][9][10] |

| 43 men with AGA (Norwood grade II-Va) | 2% this compound solution (2ml, once daily) | 9 months | Safety: No significant changes in sexual function, libido, hematology, or blood chemistry. Serum testosterone levels remained within the normal range. | [8][9][10] |

| A study in women with AGA also exists, showing some improvement in hair diameter but no significant increase in growing hairs. | [4] |

Experimental Protocols

Androgen Receptor Protein Expression Assay (Western Blot)

This protocol outlines a general procedure for assessing the effect of this compound on AR protein expression in LNCaP cells.

-

Cell Culture: LNCaP cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[11][12][13][14]

-

Treatment: Cells are seeded in multi-well plates. After reaching a desired confluency (e.g., 70-80%), the medium is replaced with a medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[14] Cells are incubated for a specified period (e.g., 48 or 72 hours).[6][13]

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.[11][12] Cell lysates are then collected and centrifuged to remove cellular debris.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal protein loading for electrophoresis.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11][12]

-

Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the androgen receptor. Following washes, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imaging system.[11][12]

-

Analysis: The intensity of the AR protein bands is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin) to determine the relative change in AR expression.[11][12]

Phototrichogram for Hair Growth Assessment

The phototrichogram is a non-invasive method used in clinical trials to quantitatively assess hair growth parameters.[15][16]

-

Target Area Selection and Preparation: A small, representative area of the scalp (e.g., 1-2 cm²) in the region of hair loss is selected.[16] A semi-permanent tattoo may be applied to ensure the same area is evaluated at each visit. The hair in this target area is trimmed to a short length (e.g., 1 mm).[16]

-

Baseline Imaging (Day 0): A high-resolution macrophotograph or digital image of the trimmed area is taken using a specialized camera system with standardized lighting and magnification.[16] This image is used to determine the total hair count.

-

Anagen Hair Growth Period: The patient is instructed to not wash or cut their hair for a short period (e.g., 2-3 days).[16] During this time, anagen (growing) hairs will increase in length, while telogen (resting) hairs will not.

-

Follow-up Imaging (e.g., Day 2 or 3): A second image of the exact same area is captured under identical conditions.[16]

-

Image Analysis: The two images are compared, often with the aid of specialized software.

-

Anagen Hairs: Hairs that have grown in length between the two time points are identified as anagen hairs.

-

Telogen Hairs: Hairs that have not grown are identified as telogen hairs.

-

Calculations: The following parameters can be calculated:

-

Hair Density: Total number of hairs per cm².

-

Anagen/Telogen Ratio: The ratio of growing to resting hairs.

-

Percentage of Anagen/Telogen Hairs: The proportion of each hair type relative to the total hair count.[6]

-

Hair Growth Rate: The average length increase of anagen hairs over the time period.

-

-

Experimental and Clinical Workflow

The development and evaluation of a topical anti-androgen like this compound typically follows a structured workflow from preclinical assessment to clinical validation.

Conclusion

This compound presents a compelling profile as a topical anti-androgen for androgenetic alopecia. Its mechanism of action, centered on both androgen receptor antagonism and suppression, combined with a favorable pharmacokinetic profile characterized by rapid local degradation and lack of systemic absorption, underscores its potential as a safe and effective treatment option. The quantitative data from preclinical and clinical studies provide a solid foundation for its therapeutic rationale. The detailed experimental protocols outlined in this guide offer a framework for the continued research and development of this compound and other novel topical anti-androgens. Further investigation into its long-term efficacy and comparative studies with other topical treatments will continue to refine its position in the therapeutic landscape for androgen-dependent hair loss.

References

- 1. Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound / Eucapil for Hair Loss: All You Need to Know - iBeauty.com [ibeauty.com]

- 3. Topilutamide - Wikipedia [en.wikipedia.org]

- 4. This compound: A Topical That Regrows Hair, Without Side Effects? (Scientific Deep-Dive) - Perfect Hair Health [perfecthairhealth.com]

- 5. eucapil-shop.de [eucapil-shop.de]

- 6. researchgate.net [researchgate.net]

- 7. This compound (Eucapil) | HairLossTalk Forums [hairlosstalk.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a rationally designed topical agent for androgenetic alopecia: first clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] this compound, a Rationally Designed Topical Agent for Androgenetic Alopecia: First Clinical Experience | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Androgen receptor activity in prostate cancer dictates efficacy of bipolar androgen therapy through MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. novobliss.in [novobliss.in]

- 16. researchgate.net [researchgate.net]

Fluridil's Interaction with the Human Androgen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluridil (also known as Eucapil or Topilutamide) is a non-steroidal anti-androgen (NSAA) designed for topical application to treat androgenetic alopecia.[1][2] Its mechanism of action is centered on its interaction with the human androgen receptor (AR), a key mediator in the pathogenesis of hair loss. This technical guide provides an in-depth analysis of this compound's interaction with the AR, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks. This compound acts as a competitive antagonist of the androgen receptor, effectively blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[1][2][3] A distinguishing feature of this compound is its designed instability in aqueous environments, leading to rapid degradation into inactive metabolites upon systemic absorption, thereby minimizing the risk of systemic side effects.[2][4]

Quantitative Analysis of this compound's Androgen Receptor Activity

This compound's primary mode of action is the suppression of the human androgen receptor. Quantitative analysis has been performed using the human prostate cancer cell line LNCaP, which is known to express the androgen receptor. The following table summarizes the key findings on this compound's ability to suppress AR expression.

| Compound | Concentration | AR Suppression (%) | Cell Line | Reference |

| This compound | 10 µM | 97% | LNCaP | [5] |

| This compound | 3 µM | 40% | LNCaP | [4] |

| Bicalutamide | 10 µM | 2-3% | LNCaP | [5] |

| Hydroxyflutamide | 10 µM | 2-3% | LNCaP | [5] |

| BP-34 (this compound Metabolite) | 0.3 nM - 1 µM | No measurable affinity | - | [5] |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate this compound's interaction with the androgen receptor.

Androgen Receptor Suppression via Western Blot in LNCaP Cells

This protocol describes the determination of androgen receptor protein levels in LNCaP cells following treatment with this compound.

-

Cell Culture: LNCaP cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in culture plates and allowed to adhere. Subsequently, the medium is replaced with a fresh medium containing various concentrations of this compound or control compounds (e.g., bicalutamide, hydroxyflutamide) and incubated for a specified period (e.g., 48 hours).

-

Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the human androgen receptor. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.

Androgen Receptor Activity Assessment using a Reporter Gene Assay

This protocol outlines the use of a transfected cell line to validate the anti-androgenic activity of this compound.

-

Cell Line and Plasmids: A suitable cell line that does not express endogenous androgen receptors (e.g., CV-1) is used. These cells are co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., chloramphenicol acetyltransferase, CAT) under the control of an androgen-responsive promoter (e.g., the mouse mammary tumor virus, MMTV, promoter).

-

Transfection: The cells are transfected with the plasmids using a suitable transfection reagent.

-

Treatment: After transfection, the cells are treated with an androgen (e.g., R-1881, a synthetic androgen) in the presence or absence of this compound or other test compounds.

-

Assay: Following an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., CAT) is measured.

-

Data Analysis: A decrease in reporter gene activity in the presence of this compound indicates its antagonistic effect on the androgen receptor.

Visualizing Molecular Interactions and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental procedures described in this guide.

Figure 1: Mechanism of action of this compound at the androgen receptor.

Figure 2: Experimental workflow for androgen receptor suppression analysis.

Figure 3: Logical flow of the androgen receptor reporter gene assay.

Conclusion

This compound demonstrates a potent and specific interaction with the human androgen receptor, functioning as a competitive antagonist. The quantitative data from in vitro studies in LNCaP cells highlight its efficacy in suppressing AR expression, a key mechanism in its therapeutic effect on androgenetic alopecia. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other novel anti-androgens. The designed local action and systemic degradation of this compound represent a significant advancement in the development of safe and effective topical treatments for androgen-mediated conditions. Further research to determine its precise binding affinity (Ki or IC50) would provide a more complete quantitative profile of its interaction with the androgen receptor.

References

- 1. eucapil-shop.de [eucapil-shop.de]

- 2. cityskinclinic.com [cityskinclinic.com]

- 3. This compound: A Topical That Regrows Hair, Without Side Effects? (Scientific Deep-Dive) - Perfect Hair Health [perfecthairhealth.com]

- 4. Down-regulation of androgen-receptor and PSA by phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Fugitive Nature of Fluridil: An In-Depth Technical Guide to its In Vitro and In Vivo Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluridil (also known as Topilutamide) is a topical antiandrogen designed for the treatment of androgenetic alopecia. A key feature of its design is its inherent instability in aqueous environments, a characteristic engineered to ensure localized activity on the scalp and minimize systemic exposure. This technical guide provides a comprehensive overview of the in vitro and in vivo degradation pathways of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying processes.

Core Findings at a Glance

This compound is intentionally designed to be hydrolytically labile. Upon entering an aqueous environment, such as the bloodstream, it rapidly degrades into two primary, inactive metabolites: BP-34 and trifluoroacetic acid. This rapid degradation is a critical safety feature, preventing systemic antiandrogenic effects.

In Vitro Degradation Pathway

The in vitro degradation of this compound has been primarily investigated through stability assays in human serum. These studies reveal a hydrolytic breakdown of the molecule.

Mechanism of Degradation

The degradation occurs via the hydrolysis of the amide bond linking the trifluoroacetyl group to the propanamide backbone. This reaction is catalyzed by the aqueous environment of the serum and likely facilitated by plasma enzymes such as esterases and hydrolases.

Quantitative Analysis of In Vitro Degradation

The stability of this compound in human serum has been quantitatively assessed, with the key findings summarized in the table below.

| Parameter | Value | Experimental Conditions | Reference |

| Half-life (t½) | ~6 hours | 0.5 mg/ml this compound in human serum at 37-38°C | [1][2] |

| Degradation Products | BP-34, Trifluoroacetic Acid | Incubation in human serum | [1][3] |

| Activity of BP-34 | Inactive (no antiandrogenic activity) | Assessed for androgen receptor suppression | [2] |

Experimental Protocol: In Vitro Serum Stability Assay

While specific HPLC parameters were not detailed in the reviewed literature, a general protocol for the in vitro serum stability assay can be constructed.

-

Incubation: this compound is incubated in pooled human serum at a concentration of 0.5 mg/ml. The incubation is carried out in a controlled environment at 37-38°C.[1][2]

-

Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 1, 2, 4, 6, 8, 24, and 48 hours) to monitor the degradation kinetics.

-

Sample Preparation: The reaction is quenched at each time point, typically by protein precipitation with an organic solvent (e.g., acetonitrile or methanol). The samples are then centrifuged to remove precipitated proteins, and the supernatant is collected for analysis.

-

Analytical Method: The concentration of this compound and the formation of its metabolite, BP-34, are quantified using a validated High-Performance Liquid Chromatography (HPLC) method. While the exact column, mobile phase, and flow rate are not specified in the literature, a typical reverse-phase HPLC setup would be appropriate for this analysis.

-

Data Analysis: The percentage of remaining this compound at each time point is plotted against time, and the half-life is calculated from the degradation curve.

In Vivo Degradation Pathway

In vivo studies in humans following topical application of a 2% this compound solution have demonstrated its rapid degradation and lack of systemic absorption.

Systemic Invisibility

A key finding from clinical studies is that neither this compound nor its primary metabolite, BP-34, are detectable in the serum of individuals applying the treatment daily.[2][3][4][5][6] This indicates that either the percutaneous absorption is negligible, or any amount that does get absorbed is degraded so rapidly that its concentration remains below the analytical detection limits.

Quantitative Analysis of In Vivo Detection

The systemic exposure to this compound and its metabolite BP-34 was assessed in clinical trials, with the following analytical limits.

| Analyte | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Result in Serum Samples | Reference |

| This compound | 20 ng/ml | 5 ng/ml | Not Detected | [2] |

| BP-34 | 20 ng/ml | 5 ng/ml | Not Detected | [2] |

Experimental Protocol: In Vivo Serum Analysis

The methodology for detecting this compound and BP-34 in human serum from clinical trials involved a multi-step process.

-

Sample Collection: Blood samples were collected from participants at baseline (day 0) and at specified follow-up intervals (e.g., day 3 and day 90) during the clinical trial.[2] Serum was separated from the blood for analysis.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

A 1.0 ml serum sample was treated with 1.0 ml of 0.05 M NaH2PO4 (pH 3.5).

-

Flutamide was added as an internal standard.

-

The sample was loaded onto a 200 mg phenyl solid-phase extraction column that had been pre-conditioned with acetonitrile, methanol, and 1% methanol in water.

-

The column was washed with 1% methanol in water.

-

This compound, BP-34, and the internal standard were eluted with methanol.

-

-

Analytical Method: The eluate from the SPE step was analyzed by HPLC. Although the specific chromatographic conditions are not publicly available, a reverse-phase C18 column with a suitable mobile phase gradient would be a standard approach.

-

Detection: The concentrations of this compound and BP-34 were determined, with a quantification limit of 20 ng/ml and a visual detection limit of 5 ng/ml.[2]

Conclusion

The degradation pathways of this compound are a testament to its rational design as a safe, topically active agent. Its inherent hydrolytic instability ensures that any systemically absorbed compound is rapidly converted to inactive metabolites, thereby minimizing the risk of systemic side effects. The in vitro data, demonstrating a half-life of approximately 6 hours in human serum, and the in vivo findings of undetectable serum levels of both the parent drug and its primary metabolite, provide strong evidence for its localized mechanism of action and favorable safety profile. This technical guide consolidates the available scientific information, offering researchers and drug development professionals a detailed understanding of the chemical fate of this compound within biological systems. Further research could focus on elucidating the specific enzymatic contributions to its hydrolysis and obtaining more detailed mass spectral and NMR data for a more complete characterization of its degradation products.

References

- 1. researchgate.net [researchgate.net]

- 2. eucapil-shop.de [eucapil-shop.de]

- 3. www2.med.muni.cz [www2.med.muni.cz]

- 4. This compound, a rationally designed topical agent for androgenetic alopecia: first clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. How EUCAPIL® works [eucapil-shop.eu]

Fluridil's Hydrolytic Decomposition and Inactive Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluridil (also known as Eucapil®), a topically applied anti-androgenic agent, is designed to mitigate androgenetic alopecia by suppressing the androgen receptor. A key feature of its molecular design is its inherent instability in aqueous environments, leading to hydrolytic decomposition into inactive metabolites. This engineered instability is a deliberate safety feature to prevent systemic absorption and associated side effects. This technical guide provides a comprehensive overview of the hydrolytic decomposition of this compound, its resulting inactive metabolites, and the experimental methodologies used to study these processes.

Hydrolytic Decomposition of this compound

This compound is susceptible to hydrolysis, a chemical breakdown process involving water. This decomposition is a critical aspect of its safety profile, ensuring that any potential systemic absorption is followed by rapid degradation into inactive compounds. The hydrolytic decomposition of this compound results in the cleavage of the amide bond, yielding two primary metabolites: BP-34 and trifluoroacetic acid[1][2][3].

The chemical structures of this compound and its decomposition products are as follows:

-

This compound: 2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanamide

-

BP-34: 3-amino-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl)phenyl) propanamide

-

Trifluoroacetic Acid

The hydrolytic decomposition pathway is illustrated in the diagram below.

References

Fluridil: A Comprehensive Technical Review of its Development and Initial Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluridil, a novel topical non-steroidal antiandrogen, has emerged as a targeted therapy for androgenetic alopecia (AGA). This technical guide provides an in-depth review of the developmental rationale, preclinical evaluation, and initial clinical studies of this compound. A cornerstone of its design is the localized suppression of the androgen receptor in the scalp, coupled with a unique hydrolytic degradation mechanism that mitigates systemic side effects. This document summarizes the key quantitative data from foundational studies, details the experimental protocols employed, and visually represents the core concepts through signaling pathway and workflow diagrams.

Introduction: The Rationale for a Topically Active, Systemically Inactive Antiandrogen

Androgenetic alopecia is a common hair loss disorder driven by the binding of dihydrotestosterone (DHT) to androgen receptors (AR) in the hair follicles of genetically susceptible individuals.[1][2] Systemic antiandrogens, while effective, carry the risk of undesirable side effects due to their widespread action.[3] The development of this compound was predicated on the concept of a "fantasy drug" for AGA: a molecule with potent local antiandrogenic activity that would be rapidly metabolized into inactive, non-toxic compounds upon entering the systemic circulation, thereby preventing systemic side effects.[4]

This compound (2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(2,2,2-trifluoroacetylamino) propanamide) was designed with a highly hydrophobic moiety to ensure strong binding to the androgen receptor and a hydrolyzable carboxamide bond.[4] This bond is destabilized by the electron-withdrawing nature of the perfluoroalkyl moieties, leading to rapid degradation in an aqueous environment like the bloodstream.[4]

Mechanism of Action: Androgen Receptor Suppression and Hydrolytic Degradation

This compound exerts its therapeutic effect through a dual mechanism:

-

Androgen Receptor Suppression: this compound acts as a direct antagonist of the androgen receptor. In vitro studies using human LNCaP prostate cancer cells, which are rich in androgen receptors, demonstrated a significant reduction in AR protein expression.[4]

-

Hydrolytic Instability: A key safety feature of this compound is its rapid degradation in aqueous environments.[4] Upon potential entry into the bloodstream, it hydrolyzes into two main inactive metabolites: BP-34 and trifluoroacetic acid, which are devoid of antiandrogenic activity.[2][4]

Preclinical Studies: Safety and Efficacy Evaluation

A series of preclinical studies were conducted to assess the safety and initial efficacy of this compound.

In Vitro Studies

| Assay | Cell Line | Concentration | Result | Reference |

| Androgen Receptor Suppression | LNCaP | 10 µM | 97% suppression of AR | [4] |

| Biodegradability in Human Serum | - | 0.5 mg/mL | Half-life of ~6 hours | [4] |

Animal Studies

| Study | Animal Model | Dosage | Result | Reference |

| Acute Oral Toxicity (LD50) | NMRI Mice (Male) | 2871.7 mg/kg | - | [4] |

| Acute Oral Toxicity (LD50) | NMRI Mice (Female) | 2232.0 mg/kg | - | [4] |

| Skin Irritation/Sensitization | Rabbits | 2% solution | Non-irritant, non-sensitizing | [5] |

Initial Clinical Studies: Evidence in Androgenetic Alopecia

Two pivotal initial clinical studies, one in males and one in females, have evaluated the efficacy and safety of a 2% this compound solution for the treatment of AGA.

Study in Male Androgenetic Alopecia

A double-blind, placebo-controlled study was conducted on 43 men with AGA (Norwood scale II-V).[2][6]

Table 1: Efficacy of 2% this compound in Men with AGA [2][6]

| Time Point | Parameter | This compound Group (n=23) | Placebo Group (n=20) |

| Baseline | Anagen Hair (%) | 76% | 76% |

| 3 Months | Anagen Hair (%) | 85% | No significant change |

| 9 Months | Anagen Hair (%) | 87% | - |

| 6 Months (Former Placebo) | Anagen Hair (%) | 85% | - |

No significant changes in hematology, blood chemistry, or serum testosterone levels were observed.[2][6] Importantly, neither this compound nor its degradation product, BP-34, were detectable in the serum of the participants.[2][6]

Study in Female Androgenetic Alopecia

An open-label study was conducted on 11 women with AGA (Ludwig stage I-II).[7]

Table 2: Efficacy of 2% this compound in Women with AGA [7]

| Time Point | Parameter | Result | p-value |

| 6 Months | Change in Anagen Hair (%) | No significant change | >0.05 |

| 9 Months | Change in Anagen Hair (%) | No significant change | >0.05 |

| 6 Months | Increase in Hair Diameter | Statistically significant | <0.02 |

| 9 Months | Increase in Hair Diameter | Statistically significant | <0.001 |

While the anagen/telogen ratio did not show a statistically significant change, the study did demonstrate a significant increase in hair shaft diameter, and a cessation of AGA progression.[7] Two participants discontinued the study due to skin irritation attributed to the isopropanol vehicle.[7] No systemic side effects were reported.[7]

Experimental Protocols

In Vitro Androgen Receptor Suppression Assay

-

Cell Line: Immortalized human LNCaP cells.

-

Treatment: Cells were incubated with 10 µM this compound.

-

Method: A standard Western blot protocol was used to determine the expression of the androgen receptor. The results were validated in a transfected cell line expressing stable levels of human AR and MMTV-CAT sequences.[4]

Cumulative Irritancy Assay in Human Subjects

-

Subjects: 20 male volunteers.

-

Method: Occlusive forearm patches containing 2%, 4%, and 6% this compound in isopropanol, isopropanol alone, and/or vaseline were applied for 21 days.

-

Evaluation: The sites were evaluated for signs of sensitization and irritation.[2][6]

Clinical Efficacy Evaluation (Phototrichogram)

-

Method: A small, permanently tattooed area of the scalp was shaved.

-

Imaging: The area was photographed at baseline and at specified follow-up time points.

-

Analysis: The number of anagen (growing) and telogen (resting) hairs were counted to determine the anagen-to-telogen ratio.[2][6]

Conclusion

The initial development and studies of this compound demonstrate a successful application of rational drug design to create a topically active antiandrogen with a favorable safety profile. The in vitro and preclinical data confirmed its mechanism of action and low systemic bioavailability. The initial clinical trials in both men and women provided evidence of its efficacy in treating androgenetic alopecia, primarily by increasing the proportion of anagen hairs and hair shaft diameter, without detectable systemic side effects. These foundational studies establish this compound as a viable and safe therapeutic option for individuals with AGA. Further larger-scale, long-term clinical trials would be beneficial to more comprehensively elucidate its efficacy and optimal use.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Topical That Regrows Hair, Without Side Effects? (Scientific Deep-Dive) - Perfect Hair Health [perfecthairhealth.com]

- 4. eucapil-shop.de [eucapil-shop.de]

- 5. researchgate.net [researchgate.net]